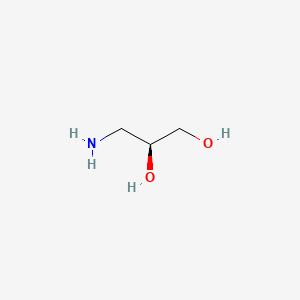

(S)-3-Amino-1,2-propanediol

Beschreibung

Significance of (S)-3-Amino-1,2-propanediol as a Chiral Amino Alcohol in Chemical Science

The significance of this compound is underscored by its role in the synthesis of various pharmaceuticals. It is a key intermediate in the development of beta-blockers, a class of drugs used to manage cardiovascular diseases. chemimpex.com Notably, the biological activity of many of these drugs resides specifically in the (S)-isomer, highlighting the importance of enantiomerically pure starting materials like this compound. niscpr.res.in Beyond beta-blockers, it serves as a precursor for other therapeutic agents, including antidepressants and antiviral compounds. niscpr.res.insfdchem.com

In the realm of materials science, this amino alcohol contributes to the development of novel materials. For instance, it has been used in the synthesis of biodegradable polymers and as a component in the design of new deep eutectic solvents, which are considered environmentally friendly alternatives to volatile organic compounds. chemimpex.commdpi.com

Historical Context and Evolution of Research on this compound

The study of aminopropanediols dates back to at least the early 20th century, with initial research focusing on their basic chemical properties and reactions. google.com The synthesis of 3-amino-1,2-propanediol (B146019) was described in early literature, often starting from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849). researchgate.net

A pivotal evolution in the research on this compound was the recognition of the importance of its stereochemistry. As the understanding of stereoisomerism's role in pharmacology grew, the demand for enantiomerically pure forms, such as this compound, increased significantly. This spurred the development of asymmetric synthesis routes to obtain the desired enantiomer with high purity. niscpr.res.in

Early synthetic methods often produced racemic mixtures, which then required resolution to isolate the individual enantiomers. More advanced and efficient methods have since been developed, including direct asymmetric synthesis from prochiral precursors or the use of chiral catalysts. niscpr.res.inresearchgate.net Research has also explored enzymatic routes for its preparation. researchgate.net

The evolution of analytical techniques, such as NMR spectroscopy and mass spectrometry, has been crucial in characterizing the compound and its derivatives, providing detailed structural information and confirming enantiomeric purity. nih.govptfarm.pl

Scope of Contemporary Academic Investigations of this compound

Current academic research on this compound is broad and multifaceted, reflecting its continued importance in various scientific fields.

A major area of investigation remains its application in asymmetric synthesis . Researchers are continually exploring new and more efficient synthetic methodologies to produce this chiral building block and to utilize it in the synthesis of novel, complex molecules with specific stereochemistry. niscpr.res.in This includes its use as a chiral ligand in metal-catalyzed reactions and as a chiral auxiliary to control the stereochemical outcome of reactions. jigspharma.comfishersci.pt

In medicinal chemistry , studies are ongoing to synthesize new derivatives of this compound with potential therapeutic applications. nih.govmdpi.com This includes the design of novel anti-adenovirus agents and the development of lipid-like molecules for RNA interference therapeutics. sfdchem.comchemicalbook.in

The field of materials science is also an active area of research. Investigations into its use in creating new polymers and "deep eutectic solvents" are expanding. chemimpex.commdpi.com These studies aim to develop materials with specific properties, such as biodegradability or enhanced performance in various applications.

Furthermore, its role in biochemical research is being explored, with studies investigating its involvement in amino acid metabolism and enzyme activity. chemimpex.com The compound has also been identified as a minor component in soybean nodules, suggesting a potential role in biological systems that is not yet fully understood. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol |

| Appearance | White, orange or green powder or solid |

| Melting Point | 54-60 °C |

| Boiling Point | 129-131 °C / 5 mmHg |

| Density | 1.175 g/mL at 25 °C |

| Refractive Index | n20/D 1.483 (lit.) |

| Optical Rotation | [α]20/D -2 to -4 ° (c=5 in H₂O) |

| Solubility | Soluble in water and alcohol |

Research Applications of this compound

| Field of Research | Specific Application |

| Pharmaceutical Synthesis | Intermediate for beta-blockers, antidepressants, and antiviral agents. niscpr.res.inchemimpex.comsfdchem.com |

| Asymmetric Synthesis | Chiral building block, chiral ligand, and chiral auxiliary. niscpr.res.injigspharma.comfishersci.pt |

| Materials Science | Synthesis of biodegradable polymers and deep eutectic solvents. chemimpex.commdpi.com |

| Biochemical Research | Studies on amino acid metabolism and enzyme activity. chemimpex.com |

| Medicinal Chemistry | Synthesis of novel therapeutic compounds. nih.govmdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-21-5 | |

| Record name | (S)-3-Amino-1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 3 Amino 1,2 Propanediol

Chemoenzymatic Synthesis and Biocatalytic Approaches to (S)-3-Amino-1,2-propanediol

Biocatalysis, utilizing enzymes or whole cells, offers a green and highly selective alternative to traditional chemical synthesis. illinois.edu These methods often operate under mild conditions, reducing energy consumption and waste. mbl.or.krucl.ac.uk

Enzymatic Resolutions in the 3-Amino-1,2-propanediol (B146019) Series

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the context of 3-amino-1,2-propanediol derivatives, lipases are commonly employed catalysts. researchgate.net These enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

For instance, the resolution of 3-amino-1,2-propanediol derivatives can be achieved through enzyme-catalyzed hydrolyses or acylations. researchgate.net Research has shown that lipases preferentially attack the (S)-substrates. researchgate.net One study highlighted that the hydrolysis of the diisobutyrate derivative of 3-amino-1,2-propanediol using a specific lipase (B570770) (E. 30000) resulted in the best enantioselectivity. researchgate.net Another approach involves the kinetic resolution of racemic epichlorohydrin (B41342), a precursor, using methods like (S,S)-salen Co(III)OAc-catalyzed hydrolysis to obtain enantioenriched (S)-3-chloro-1,2-propanediol, which can then be converted to this compound. ciac.jl.cn

Asymmetric Dihydroxylation Reactions for this compound Production

Asymmetric dihydroxylation (AD) is a powerful method for creating chiral diols from prochiral olefins with high enantioselectivity. This reaction, often catalyzed by osmium tetroxide in the presence of a chiral ligand, can be applied to produce this compound. acs.orgcapes.gov.br

A notable example involves the use of a chiral polymer-metal complex, specifically a wool-osmium tetroxide (wool-OsO4) complex, to catalyze the asymmetric dihydroxylation of allylamine (B125299). researchgate.net This process yields (R)-(+)-3-amino-1,2-propanediol, and it was found that the content of OsO4 in the complex, reaction duration, and the molar ratio of allylamine to OsO4 significantly influence both the chemical and optical yields of the product. researchgate.net A key advantage of this catalyst is its reusability without a significant loss of optical catalytic activity. researchgate.net

Lipase-Catalyzed Processes for Pseudo-Ceramide Synthesis utilizing 3-Amino-1,2-propanediol

Lipases, particularly immobilized Candida antarctica lipase B (Novozym® 435), have proven effective in the synthesis of pseudo-ceramides, which are analogues of ceramides, using 3-amino-1,2-propanediol as a starting material. researchgate.netocl-journal.orgdoaj.orgadebiotech.orgnih.gov This biocatalytic process is typically a two-step continuous enzymatic reaction carried out in a packed-bed bioreactor. researchgate.netocl-journal.orgdoaj.orgadebiotech.org

The first step is the selective N-acylation of 3-amino-1,2-propanediol with a fatty acid, such as stearic acid. researchgate.netnih.gov This is followed by a second step of selective O-acylation of the newly formed N-acyl 3-amino-1,2-propanediol with another fatty acid, like myristic acid, to produce the final N,O-diacyl 3-amino-1,2-propanediol-type pseudo-ceramide. researchgate.netocl-journal.orgdoaj.org

Enantioselective Chemical Synthesis Strategies for this compound

Enantioselective chemical synthesis provides direct routes to the desired stereoisomer, often starting from readily available chiral precursors.

Direct Conversion Routes from Chiral Precursors, e.g., (R)-Epichlorohydrin

A practical and efficient method for preparing optically active this compound starts from the chiral precursor (R)-epichlorohydrin. niscpr.res.in The synthesis involves several key transformations.

First, (R)-epichlorohydrin reacts with acetone (B3395972) in the presence of a boron trifluoride etherate catalyst to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in The chloro group in this intermediate is then replaced with an amino group. This is achieved through azidation with sodium azide, followed by reduction of the resulting azide. niscpr.res.in The final step is the deprotection of the acetal (B89532) group under acidic conditions to yield this compound hydrochloride. niscpr.res.in This method provides a clear and controlled pathway to the target molecule.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Acetal Formation | (R)-Epichlorohydrin, Acetone, BF3·OEt2 | (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |

| 2 | Azidation | Sodium azide, DMF | (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane |

| 3 | Reduction | Zn-NH4Cl, EtOH-H2O | ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine |

| 4 | Deprotection | MeOH·HCl | This compound·HCl |

Table 1: Synthetic route from (R)-Epichlorohydrin to this compound. niscpr.res.in

Glycerin Chlorohydrin Amination Methodologies for this compound

The amination of glycerin chlorohydrin (3-chloro-1,2-propanediol) with ammonia (B1221849) is another common method for synthesizing 3-amino-1,2-propanediol. researchgate.netgoogle.comsfdchem.com While this method can produce the racemic product, modifications and specific reaction conditions can influence the yield and purity.

One patented method describes a synthesis using glycerin chlorohydrin and ammonia water in the presence of a main catalyst and a cocatalyst. google.com The reaction is carried out at a relatively low temperature of 30-50°C for 1-3 hours. google.com This process is noted for its short reaction time and high yield. google.com Another study optimized conditions for the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia, finding that a molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1, a reaction temperature of 50°C, and a reaction time of 4 hours resulted in a 90% yield and 99.6% purity after molecular distillation. researchgate.net

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Cupric oxide, Stannic oxide | 50 | 3 | ~76 | 99.1 | google.com |

| Cupric oxide, Manganese oxide | 30 | 1 | ~76 | 99.0 | google.com |

| None (optimized) | 50 | 4 | 90 | 99.6 | researchgate.net |

| None (comparative) | 80 | 10 | ~42 | 98.1 | google.com |

Table 2: Comparison of different glycerin chlorohydrin amination methodologies.

Epichlorohydrin and Ammonia-Based Preparations of this compound

The synthesis of 3-amino-1,2-propanediol from epichlorohydrin and ammonia is a common industrial approach. google.com To achieve the specific (S)-enantiomer, a stereocontrolled strategy is required. One effective method begins with the enantiomerically pure (R)-epichlorohydrin. niscpr.res.in This process involves multiple steps to ensure the inversion of stereochemistry, yielding the desired (S)-product. The synthetic pathway includes the reaction of (R)-epichlorohydrin with acetone, catalyzed by boron trifluoride etherate, to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in The chloro group is then substituted with an amino group through a process of azidation followed by reduction, leading to ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. niscpr.res.in The final step is the deprotection of the acetal group to furnish this compound hydrochloride. niscpr.res.in

Racemic Glycidol (B123203) and Glycerose Derivative Approaches

Alternative synthetic routes to 3-amino-1,2-propanediol utilize racemic or achiral starting materials like racemic glycidol and glycerose derivatives. google.comgoogle.com When starting with racemic glycidol, the process involves a reaction with ammonia under the influence of a catalyst. google.com However, this method produces a racemic mixture of 3-amino-1,2-propanediol, which then requires a subsequent resolution step to isolate the desired (S)-enantiomer.

A notable approach using a glycerose derivative involves the synthesis from DL-Glyceraldehyde. chemicalbook.com In this method, a ketimine is first formed by reacting glyceraldehyde with ammonia in water. chemicalbook.com This intermediate is then subjected to hydrogenation using a palladium on active charcoal catalyst at 50°C and a hydrogen pressure of 65 bar. chemicalbook.com After filtration and distillation, this process yields racemic 1-amino-2,3-propanediol with a high yield of 94.5%. chemicalbook.com Similar to the racemic glycidol method, obtaining the pure (S)-enantiomer from this route necessitates a chiral resolution step.

Chiral Auxiliary Methods in the Synthesis of this compound Derivatives

Asymmetric synthesis employing chiral auxiliaries represents a powerful strategy for controlling stereochemistry. This method involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

While specific examples for this compound are specialized, the principle can be illustrated by the synthesis of related chiral amino acid derivatives. scispace.com For instance, enantiopure hexahydrobenzoxazolidin-2-ones, prepared from inexpensive starting materials like cyclohexene (B86901) oxide and (S)-α-phenylethylamine, can serve as effective chiral auxiliaries. scispace.com In a demonstrated synthesis of a β-phosphono-α-amino acid, the phosphonate (B1237965) group was introduced via amidation. scispace.com The resulting amide was then treated with a base to form an enolate, which underwent azidation with excellent diastereoselectivity, guided by the chiral auxiliary. scispace.com Subsequent removal of the auxiliary and further transformations yielded the final enantiopure amino acid. scispace.com This methodology is applicable to the synthesis of various chiral building blocks, including derivatives of this compound, by guiding the formation of the stereocenter at the C2 position.

Stereoselective Reduction of Ketone Precursors to this compound

The stereoselective reduction of prochiral ketones is a highly effective method for creating chiral alcohols. This strategy has been successfully applied to the synthesis of this compound and its derivatives through both chemical and biocatalytic means.

Biocatalysis, in particular, offers high enantioselectivity. Enzymes such as butanediol (B1596017) dehydrogenases and other oxidoreductases are capable of reducing prochiral diketones to optically pure α-hydroxy ketones and diols. rsc.org For example, the butanediol dehydrogenase from Bacillus clausii can reduce various diketones, and in the case of 1-phenyl-1,2-propanedione, it produces (R,R)-phenyl-1,2-propanediol. rsc.org

A more advanced biocatalytic strategy involves a three-component, two-step enzymatic cascade. researchgate.netacs.org This process combines a biocatalytic aldol (B89426) reaction with a reductive amination. researchgate.net Variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) are used to catalyze the aldol reaction between a prochiral aldehyde and a hydroxy ketone, forming a dihydroxy ketone intermediate. researchgate.netacs.org In a subsequent step, without isolating the intermediate, an imine reductase (IRED) catalyzes the reductive amination of the ketone, using an amine as the amino group donor, to form the final amino-diol. researchgate.netacs.org This method avoids extensive use of protecting groups and has been shown to produce amino-polyols with high stereoselectivity. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Influence of Molar Ratios of Reactants in this compound Synthesis

The molar ratio of reactants significantly impacts the outcome of the synthesis. In the preparation of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia, a systematic investigation revealed that a high molar ratio of ammonia to the chloropropanediol is beneficial. researchgate.net The optimal conditions were found to be a molar ratio of n(ammonia):n(3-chloro-1,2-propanediol) of 15:1, which resulted in a product yield of 90% and a purity of 99.6%. researchgate.net

The importance of molar ratios is also evident in subsequent reactions involving 3-amino-1,2-propanediol. For example, in a two-step enzymatic synthesis of a pseudo-ceramide derivative, the molar ratio of the substrates was a key factor for optimization. chemicalbook.com In the second step, the O-acylation of N-stearyl 3-amino-1,2-propanediol, an optimal yield of 54% was achieved when the molar ratio of the amide to the fatty acid was 1:3. chemicalbook.com These findings underscore the necessity of carefully controlling stoichiometry to drive reactions to completion and maximize the formation of the desired product.

Table 1: Effect of Reactant Molar Ratio on Product Yield

Temperature and Reaction Time Kinetics in this compound Preparations

Temperature and reaction time are interdependent parameters that control the rate and selectivity of chemical reactions. For the synthesis of 3-amino-1,2-propanediol from glycerin chlorohydrin (an intermediate derived from epichlorohydrin) and ammonia, reactions are typically conducted at moderately elevated temperatures for short durations. google.comevitachem.com Optimal conditions have been reported at temperatures between 30°C and 50°C for a reaction time of 1 to 3 hours. google.comevitachem.com One study achieved a 90% yield with 99.6% purity by reacting the components at 50°C for 4 hours. researchgate.net

Table 2: Influence of Temperature and Time on Synthesis

Table of Mentioned Compounds

Catalytic Systems in this compound Production (e.g., Cupric Oxide, Stannic Oxide, Magnesium Oxide, Chromic Oxide)

The primary catalyst, cupric oxide, facilitates the amination reaction. The promoters, which can be one or a mixture of several metal oxides including ferric oxide, zinc oxide, stannic oxide, magnesium oxide, calcium oxide, manganese oxide, and chromic oxide, work in synergy with the main catalyst to shorten reaction times and increase product selectivity. google.com This approach allows the reaction to proceed under milder conditions, typically between 30°C and 50°C, with reaction times as short as one to three hours, achieving product purity of over 99% as determined by gas chromatography. google.com

The specific combination of catalysts has a direct impact on the reaction's efficiency. For instance, combinations of cupric oxide with stannic oxide, magnesium oxide, or a blend including chromic oxide have all proven effective. google.com

Table 1: Examples of Catalytic Systems in 3-Amino-1,2-propanediol Synthesis google.com

| Main Catalyst | Promoter(s) | Reaction Temp. | Reaction Time | Purity |

|---|---|---|---|---|

| Cupric Oxide | Stannic Oxide | 50°C | 3h | 99.1% |

| Cupric Oxide | Magnesium Oxide | 30°C | 1h | 99.1% |

Catalyst Recovery and Reuse in Industrial-Scale Syntheses

A significant advantage of the heterogeneous catalytic systems used in 3-amino-1,2-propanediol synthesis is the ease of catalyst recovery and reuse, a critical factor for industrial-scale economic and environmental performance. google.com The solid nature of the cupric oxide-based catalysts allows for simple separation from the liquid product mixture post-reaction. google.comgoogle.com

The recovery process typically involves filtering the reaction mixture to collect the solid catalyst. google.com The collected catalyst is then dried and can be reclaimed for subsequent reaction cycles. google.com This straightforward recovery method reduces waste, minimizes the need for fresh catalyst for each batch, and significantly lowers production costs and energy consumption. google.comgoogle.com The ability to recycle the catalyst is a key feature that enhances the sustainability of the manufacturing process. google.com

The stability of catalysts is also a crucial aspect of their reusability. In related biocatalytic processes for derivatives of 3-amino-1,2-propanediol, enzymes like Novozym® 435 have been shown to be stable for over three weeks of continuous use without a drop in yield, demonstrating the potential for long-term catalyst performance in industrial settings. chemicalbook.com Similarly, polymer-metal complex catalysts used for the synthesis of (R)-(+)-3-amino-1,2-propanediol have been shown to be reusable without a significant loss of catalytic activity. researchgate.net These examples underscore the industrial importance of developing robust and recyclable catalytic systems.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for this compound. mdpi.comnih.gov These approaches aim to replace hazardous reagents and volatile organic compounds (VOCs) with more environmentally benign alternatives, enhancing both safety and sustainability. mdpi.comnih.govresearchgate.net

Utilization of Deep Eutectic Solvents (DES) in this compound Chemistry

A novel green chemistry strategy involves the use of Deep Eutectic Solvents (DESs), which are emerging as suitable alternatives to traditional VOCs. mdpi.comnih.gov DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.comacs.org

Interestingly, this compound itself, a chiral glycerol (B35011) derivative, has been successfully employed as a hydrogen bond donor to create a new DES. mdpi.comnih.govsfdchem.com In one study, a new DES was designed and prepared by mixing racemic 3-amino-1,2-propanediol (aminoglycerol or AGly) as the HBD with choline (B1196258) chloride (ChCl) as the HBA. mdpi.com The mixture with a 3:1 molar ratio of AGly to ChCl was found to form a stable, clear liquid solution at 80°C, which was then used as a reaction medium at room temperature. mdpi.com

The formation of DESs relies on the establishment of a robust hydrogen-bond network between the components. mdpi.com The successful creation of a DES using 3-amino-1,2-propanediol highlights its potential not just as a synthetic target but also as a component of sustainable chemical systems. mdpi.comnih.gov

Table 2: Investigated Ratios for Aminoglycerol (AGly) and Choline Chloride (ChCl) DES Formation mdpi.com

| HBD | HBA | Molar Ratio (HBD:HBA) | Resulting State |

|---|---|---|---|

| AGly | ChCl | 1:1 | Solid system |

| AGly | ChCl | 2:1 | N/A |

| AGly | ChCl | 3:1 | Clear liquid solution (DES) |

Sustainable Reaction Media for Enhanced Selectivity and Reduced Environmental Impact

The use of DESs as reaction media offers significant environmental benefits and can enhance reaction performance. mdpi.comnih.gov These solvents are characterized by low vapor pressure, chemical stability, and ease of preparation without the use of VOCs. mdpi.com A key advantage is the simplified work-up procedure; products can often be separated by simple precipitation or aqueous extraction. mdpi.com

The DES formed from 3-amino-1,2-propanediol and choline chloride has been demonstrated as a useful reaction medium for organolithium chemistry, a class of reactions that historically required strict, anhydrous, and oxygen-free conditions in volatile organic solvents. mdpi.comnih.gov The study showed that n-butyllithium additions to carbonyl compounds could be successfully performed at room temperature and under air in this DES, achieving high conversions. mdpi.comnih.gov This indicates that the DES provides a protective environment for highly reactive reagents, potentially simplifying complex synthetic procedures and reducing the reliance on hazardous solvents and energy-intensive conditions. mdpi.comnih.gov The development of such sustainable reaction media is a key step toward greener and safer chemical manufacturing processes. researchgate.netdigitallibrary.co.in

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-1,2-propanediol |

| (R)-(+)-3-amino-1,2-propanediol |

| 3-chloro-1,2-propanediol |

| Acetone |

| Ammonia |

| Benzyl chloride |

| Calcium Oxide |

| Chromic Oxide |

| Choline chloride |

| Cupric Oxide |

| Ferric Oxide |

| Glycerin chlorohydrin |

| Glycerol |

| Magnesium Oxide |

| Manganese Oxide |

| n-butyllithium |

| Stannic Oxide |

Applications of S 3 Amino 1,2 Propanediol As a Chiral Building Block

Chiral Auxiliary Applications in Asymmetric Organic Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org (S)-3-Amino-1,2-propanediol and its derivatives have found utility as chiral auxiliaries in various asymmetric transformations. scientificlabs.co.uknih.gov These auxiliaries function by inducing facial selectivity in the approach of a reagent to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. The inherent chirality of this compound provides the necessary stereochemical information to guide these transformations. wikipedia.org For instance, aminodiols have been successfully employed in asymmetric reactions such as Strecker amino acid synthesis, Michael additions, and reductions. mdma.ch The ability to recover the auxiliary after the reaction for reuse is a key advantage of this methodology. wikipedia.org

Ligand Design and Coordination Chemistry Involving this compound

The presence of both nitrogen and oxygen donor atoms allows this compound to act as an effective ligand in coordination chemistry, forming stable complexes with a variety of metal ions. This property is extensively exploited in the design of chiral catalysts and selectors.

Development of Chiral Selector Ligands Based on this compound

This compound is utilized as a chiral selector ligand in techniques such as ligand exchange capillary electrophoresis. fishersci.ptrsc.orgthermofisher.krfishersci.itsfdchem.com In one study, it was successfully used for the chiral resolution of native DL-pantothenic acid. rsc.org The separation mechanism involves the formation of a ternary complex between the borate (B1201080) anion (as the central ion), the chiral selector (this compound), and the analyte. The stability and stereochemistry of these transient diastereomeric complexes differ, allowing for their separation under electrophoretic conditions. The ionic interaction between the amino group of the selector and the carboxyl group of the analyte is believed to play a crucial role in achieving enantioseparation. rsc.org

Synthesis of Oxidovanadium(V) Schiff Base Complexes from this compound Enantiomers

Researchers have synthesized and characterized a series of oxidovanadium(V) complexes using chiral tetradentate Schiff bases derived from the monocondensation of this compound (or its R-enantiomer) with various salicylaldehyde (B1680747) derivatives. mdpi.comcitedrive.comresearchgate.netdntb.gov.uanih.gov The resulting complexes, denoted as [(–)VOL¹⁻⁵], were thoroughly investigated using spectroscopic methods such as ¹H and ⁵¹V NMR, IR, UV-Vis, and circular dichroism, which confirmed their structures. mdpi.comcitedrive.comnih.gov The Schiff base ligands coordinate to the vanadium center through the phenolate (B1203915) oxygen, the imine nitrogen, and the two oxygen atoms of the diol moiety, creating a chiral coordination environment around the metal. mdpi.com

Catalytic Activity of this compound Derived Complexes in Asymmetric Epoxidation Reactions

The chiral oxidovanadium(V) Schiff base complexes derived from this compound have demonstrated catalytic activity in asymmetric epoxidation reactions. mdpi.comcitedrive.comnih.govbohrium.commdpi.com These complexes have been used to catalyze the epoxidation of various olefins, including styrene (B11656), cyclohexene (B86901), and naturally occurring monoterpenes like S(‒)-limonene and (‒)-α-pinene. mdpi.comcitedrive.comnih.govmdpi.com The reactions are typically carried out using oxidants such as aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). mdpi.comcitedrive.comnih.govmdpi.com

The efficiency and selectivity of the epoxidation can be influenced by the choice of oxidant and solvent. For instance, studies have shown that using TBHP in a non-aqueous solvent like 1,2-dichloroethane (B1671644) often leads to higher conversion rates compared to aqueous H₂O₂. mdpi.commdpi.com The chiral environment provided by the ligand framework around the vanadium center is crucial for inducing asymmetry in the epoxidation of the prochiral olefins. frontiersin.org

Table 1: Catalytic Epoxidation of Olefins using this compound Derived Vanadium Complexes

| Olefin Substrate | Oxidant | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| Styrene | 30% H₂O₂ or TBHP | Acetonitrile or 1,2-Dichloroethane | Catalytic activity observed, products include styrene oxide. mdpi.com | mdpi.com |

| Cyclohexene | 30% H₂O₂ or TBHP | Acetonitrile or 1,2-Dichloroethane | Formation of cyclohexene oxide and allylic oxidation products. mdpi.com | mdpi.commdpi.com |

| S(‒)-limonene | 30% H₂O₂ or TBHP | Acetonitrile or 1,2-Dichloroethane | Catalytic epoxidation studied. mdpi.com | mdpi.com |

Role in Pharmaceutical Synthesis and Medicinal Chemistry

The enantiopure nature of this compound makes it a highly valuable starting material and intermediate in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its therapeutic efficacy.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

This compound serves as a key building block for the synthesis of various enantiomerically pure pharmaceutical intermediates. chemimpex.comd-nb.info Its structure is a common motif in a number of therapeutic agents. For example, it is a crucial intermediate in the synthesis of beta-blockers like (S)-timolol, which is used to treat glaucoma. researchgate.net The synthesis of such drugs requires strict control of stereochemistry, and starting with a chiral precursor like this compound is an effective strategy to achieve the desired enantiomerically pure final product. researchgate.net Furthermore, it is used in the preparation of X-ray contrast agents such as iohexol (B1672079) and iopamidol. google.com The versatility of this compound allows for its incorporation into diverse molecular skeletons, facilitating the development of new and improved pharmaceutical compounds. sfdchem.comchemimpex.com

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| (S)-Timolol | |

| 1,2-dichloroethane | |

| 3-chloro-1,2-propanediol (B139630) | |

| Benzyl chloride | |

| Borate | |

| Butylborate | |

| Choline (B1196258) chloride | |

| Cyclohexene | |

| DL-pantothenic acid | |

| Hydrogen peroxide | |

| Iohexol | |

| Iopamidol | |

| R(+)-3-amino-1,2-propanediol | |

| S(‒)-limonene | |

| Salicylaldehyde | |

| Styrene | |

| tert-butyl hydroperoxide | |

| Tris | |

| Vanadium(V) oxytripropoxide |

Precursor for Beta-Blockers and Adrenoceptor Antagonists

The stereochemistry of beta-blockers is critical to their pharmacological activity, with the (S)-enantiomer typically exhibiting significantly higher affinity for β-adrenergic receptors. This compound is a key chiral precursor for the synthesis of several important beta-blockers, ensuring the production of the more potent (S)-isomer. niscpr.res.inptfarm.pl

Propranolol (B1214883): A notable example is the synthesis of (S)-propranolol, a widely used beta-blocker. acs.orgtandfonline.com The synthesis involves the reaction of this compound with 1-naphthol (B170400) to form (S)-3-(1-naphthoxy)-1,2-propanediol. tandfonline.comresearchgate.net Subsequent reaction steps, including the introduction of an isopropylamino group, lead to the formation of (S)-propranolol. tandfonline.comnih.gov It has been established that the therapeutic activity of propranolol primarily resides in the (S)-isomer. niscpr.res.inptfarm.pl

Pindolol: Similarly, this compound is a crucial starting material for the synthesis of Pindolol. niscpr.res.in The synthesis pathway involves leveraging the chiral backbone of the aminopropanediol derivative to construct the final drug molecule with the correct stereochemistry for effective beta-adrenergic receptor antagonism.

Synthesis of 2-Oxazolidinone (B127357) Derivatives

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, present in several classes of drugs. This compound is an essential building block for creating the chiral 5-(hydroxymethyl)-2-oxazolidinone intermediate, which is central to the synthesis of these compounds. niscpr.res.in

Rivaroxaban: The anticoagulant drug Rivaroxaban can be synthesized using this compound hydrochloride. portico.org In one synthetic route, it is coupled with 5-chlorothiophene-2-carbonyl chloride to form a dihydroxy amide intermediate. portico.org This intermediate then undergoes further reactions, including cyclization, to form the final oxazolidinone-containing drug. portico.org

Reboxetine: this compound is also utilized in the asymmetric synthesis of the antidepressant drug (S,S)-Reboxetine. niscpr.res.inacs.org The process involves the chloroacetylation of this compound, followed by a regioselective cyclization to form a key morpholine (B109124) intermediate, which is then converted to Reboxetine. acs.orggla.ac.uk The chiral integrity of the starting material is essential for producing the desired enantiomerically pure drug. nih.govgoogle.com

Development of Non-Ionic X-ray Contrast Agents

Non-ionic X-ray contrast agents are critical for enhancing the visibility of internal body structures in medical imaging. lookchem.comseemafinechem.com Racemic 3-amino-1,2-propanediol (B146019) is a widely used building block in the synthesis of several of these agents due to the hydrophilicity imparted by its diol structure. niscpr.res.ingoogle.comgoogle.com

Iohexol, Iopentol, and Iomeprol: 3-Amino-1,2-propanediol is a key starting material in the preparation of Iohexol, Iopentol, and Iomeprol. niscpr.res.inlookchem.comsfdchem.comchemdad.comwikipedia.org The synthesis of Iomeprol, for instance, involves the condensation of 3-amino-1,2-propanediol with a substituted triiodinated benzene (B151609) derivative. guidechem.comdrugfuture.comnewdrugapprovals.org The presence of the dihydroxypropyl side chains, derived from 3-amino-1,2-propanediol, is crucial for the high water solubility and low osmolality of the final contrast agents. google.com

Intermediate in the Synthesis of Specific Drug Metabolites

This compound also serves as an intermediate in the laboratory synthesis of specific drug metabolites, which is essential for studying drug metabolism and pharmacokinetics.

Decarbazolyl Carvedilol: 3-Amino-1,2-propanediol is used in the synthesis of Decarbazolyl Carvedilol, a known metabolite of the cardiovascular drug Carvedilol. sfdchem.comchemicalbook.commolbase.comcymitquimica.comechemi.com This allows researchers to obtain pure samples of the metabolite for analytical and pharmacological studies.

Applications in Advanced Materials Science

Beyond its pharmaceutical applications, this compound is also finding use in the development of advanced materials for therapeutic and gene delivery applications. lookchem.com

Synthesis of Lipid-like Delivery Molecules (Lipidoids) for RNA Interference (RNAi) Therapeutics

(±)-3-Amino-1,2-propanediol is employed as a reactant in the synthesis of lipid-like molecules, known as lipidoids. lookchem.comsfdchem.comchemdad.comchemicalbook.comscientificlabs.comsigmaaldrich.comfusseninternational.com These lipidoids are designed to form nanoparticles that can encapsulate and deliver RNA interference (RNAi) therapeutics, such as small interfering RNAs (siRNAs). lookchem.comfusseninternational.com The ability to silence specific genes makes this a promising approach for treating a variety of diseases. lookchem.com

Preparation of Cationic α-Helical Polypeptides and Polymers for Gene Delivery Systems

3-Amino-1,2-propanediol is also used in the synthesis of bioactive templates for creating cationic α-helical polypeptides and other cationic polymers. lookchem.comsfdchem.comchemdad.comchemicalbook.comscientificlabs.comsigmaaldrich.com These polymers are designed to bind to and condense DNA or RNA into nanoparticles, facilitating their delivery into cells for gene therapy applications. lookchem.comsfdchem.comscientificlabs.com The amino and hydroxyl groups of the propanediol (B1597323) moiety can be modified to tune the properties of the resulting polymers for efficient gene delivery.

Utilization in the Production of Biodegradable Polymers

This compound serves as a valuable monomer in the synthesis of functional and biodegradable polymers due to its distinct chiral structure and the presence of both amino and hydroxyl functional groups. Its incorporation into polymer backbones can impart specific properties, including improved biodegradability and thermal stability. A significant application is in the creation of poly(ester amides) (PEAs), a class of polymers known for their biodegradability and favorable mechanical properties. upc.eduresearchgate.net

PEAs combine the hydrolyzable ester linkages of polyesters with the strong intermolecular hydrogen bonding of polyamides. upc.eduresearchgate.net The use of an amino-diol like this compound allows for the introduction of both ester and amide groups during polymerization. The synthesis can proceed through various polycondensation methods, where the hydroxyl groups react to form ester bonds and the amino group forms amide bonds. researchgate.net This process can be tailored to create polymers with specific structures and properties. For instance, hyperbranched poly(ester-amides) with multihydroxyl end groups have been synthesized through the thermal polycondensation of a multihydroxyl primary amine and a carboxylic anhydride. researchgate.net The reaction involves the initial rapid reaction of the primary amino group with the anhydride, creating a new AB2-type monomer that then undergoes self-polycondensation. researchgate.net

The chirality of this compound is particularly significant as polymers derived from naturally occurring chiral molecules, such as amino acids, are of great interest for biomedical applications. upc.edu Their degradation products are often non-toxic and can be metabolized by the body. upc.edu Beyond PEAs, this compound is also used as a reactant in the synthesis of various cationic polymers designed for gene delivery, which are often required to be biodegradable. sfdchem.comchemicalbook.comsigmaaldrich.com

Table 1: Synthesis of Biodegradable Polymers Using Amino-Diol Monomers

| Polymer Type | Monomer Components | Synthesis Method | Key Feature | Reference |

|---|---|---|---|---|

| Poly(ester amide)s (PEAs) | Amino-diols (e.g., 3-amino-1,2-propanediol), Dicarboxylic Acids | Melt Polycondensation, Interfacial Polymerization | Combines degradability of polyesters with thermal/mechanical properties of polyamides. | upc.eduresearchgate.net |

| Hyperbranched Poly(ester-amide)s | Multihydroxyl Primary Amines (e.g., Tris(hydroxymethyl)aminomethane), Carboxylic Anhydrides | Thermal Polycondensation | Creates highly branched structures with multihydroxyl terminal groups. | researchgate.net |

Application in Agrochemicals and Specialty Chemicals

The chiral nature and versatile functional groups of this compound make it a crucial intermediate and building block in the synthesis of a range of agrochemicals and specialty chemicals. guidechem.comchemimpex.com Its stereochemistry is often essential for creating enantiomerically pure compounds, which can significantly enhance the efficacy and specificity of the final product, particularly in biologically active molecules like pesticides. chemimpex.com

Agrochemicals: In the agrochemical industry, this compound is utilized as a key intermediate in the synthesis of pesticides. chemicalbook.comchemicalbook.com The specific stereoconfiguration of the molecule is leveraged to produce active ingredients with desired biological activity, potentially leading to more effective and selective crop protection agents.

Specialty Chemicals: The applications in specialty chemicals are diverse. This compound and its racemic form are used in the production of surfactants and corrosion inhibitors. guidechem.comjigspharma.com As a chiral building block, it is particularly valuable for synthesizing specialty materials where specific molecular recognition is required. sfdchem.comchemdad.com This includes its use as a chiral selector ligand in chemical synthesis. chemicalbook.comfishersci.at The ability to build complex, three-dimensional molecular architectures from this simple chiral precursor is a key advantage for developing novel materials with tailored properties.

Table 2: Applications of this compound in Agrochemical and Specialty Chemical Synthesis

| Application Area | Role of this compound | Example Product/Use | Reference |

|---|---|---|---|

| Agrochemicals | Chiral Intermediate | Pesticide Synthesis | chemicalbook.comchemimpex.comchemicalbook.com |

| Specialty Chemicals | Building Block / Reactant | Surfactants, Corrosion Inhibitors | guidechem.comjigspharma.com |

| Specialty Chemicals | Chiral Selector Ligand | Asymmetric Synthesis | chemicalbook.comfishersci.at |

Biological Activities and Biochemical Research on S 3 Amino 1,2 Propanediol and Its Derivatives

Studies on Amino Acid Metabolism and Enzyme Activity

(S)-3-Amino-1,2-propanediol and its related structures are utilized in biochemical research to explore amino acid metabolism and the activity of enzymes. chemimpex.com These studies provide valuable insights into metabolic pathways and can help identify potential targets for therapeutic intervention. chemimpex.com

Research into the biotransformation of derivatives, such as 3-(phenylamino)propane-1,2-diol (PAP), illustrates how these molecules are processed in biological systems. In studies using mouse models, PAP was found to be extensively metabolized. nih.gov The primary metabolite identified in urine was 2-hydroxy-3-(phenylamino)propanoic acid, with less than 1% of the original compound being excreted unmetabolized. nih.gov Other metabolites, including 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid, were also detected, indicating significant in vivo processing. nih.gov Furthermore, the enzymatic synthesis of related amino-diols and amino-polyols is a field of study that highlights the interaction of these compounds with enzymes to produce stereoselective products. nih.gov

Investigation of Potential Biological Activities

The core structure of this compound is present in various molecules designed and tested for a range of biological effects, including antimicrobial, neuroprotective, and cytotoxic activities.

Derivatives of 3-amino-1,2-diol have been synthesized and evaluated for their antimicrobial properties. In one study, a series of diaminopyrimidines based on a 3-amino-1,2-diol structure were tested against different bacterial and fungal strains. researchgate.net Certain compounds from this series demonstrated promising and selective inhibition of Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus, with inhibition values ranging from 75% to 95% at a concentration of 10 μg/mL. researchgate.net Additionally, the 3-amino-1,2-propanediol (B146019) core has been used as a foundational skeleton to design and synthesize a new class of agents with anti-adenovirus activity. sfdchem.com

Antimicrobial Activity of 3-Amino-1,2-diol Based Diaminopyrimidines

| Compound Series | Target Organism | Activity Noted | Source |

|---|---|---|---|

| Diaminopyrimidine Analogs | Bacillus subtilis (Gram-positive) | Selective inhibition (75-95% at 10 μg/mL) | researchgate.net |

| Diaminopyrimidine Analogs | Staphylococcus aureus (Gram-positive) | Selective inhibition (75-95% at 10 μg/mL) | researchgate.net |

| Anti-adenovirus Agents | Adenovirus | Used as a core skeleton for synthesis of antiviral agents | sfdchem.com |

While direct studies on the neuroprotective effects of this compound are not extensively documented, research on structurally related compounds, such as amino acids and their derivatives, provides a basis for investigating this potential. nih.gov Bioactive compounds, including various amino acids, are known to have neuroprotective effects by participating in the regenerative processes and plasticity of brain tissue. nih.gov For instance, theanine, a unique amino acid, has demonstrated neuroprotective effects against neurotoxicity by increasing levels of glutathione, an important free radical scavenger, and inhibiting inflammation. mdpi.com The mechanisms often explored for neuroprotection in related compounds involve antioxidant and anti-inflammatory properties, which are implicated in addressing pathogenic processes in neurodegenerative diseases. researchgate.netmdpi.com

The cytotoxic potential of derivatives of 3-amino-1,2-propanediol against cancer cells has been a subject of investigation. A series of isoflavone (B191592) derivatives incorporating a 3-amino-2-hydroxypropoxy group were synthesized and evaluated for their cytotoxicity against several human cancer cell lines. nih.gov One compound in particular, designated 3b, exhibited the highest cytotoxic activity. nih.gov Similarly, studies on diaminopyrimidine analogs derived from 3-amino-1,2-diol have shown significant antiproliferative activities against various human cancer cell lines, including HeLa, Siha, MDA-MB-231, MCF-7, and A2780. researchgate.net

In addition to cytotoxicity, cytoprotective mechanisms have also been observed. In the study of isoflavone derivatives, compound 3b, at safe doses, was found to strongly up-regulate antioxidant response element (ARE)-luciferase reporter activity. nih.gov This compound also induced the nuclear translocation of Nrf2 and up-regulated its downstream target genes, suggesting a potential role in cellular protection against oxidative stress. nih.gov

Cytotoxicity of this compound Derivatives

| Derivative Class | Tested Cancer Cell Lines | Key Findings | Source |

|---|---|---|---|

| 3-amino-2-hydroxypropoxyisoflavones | MDA-MB-231, HT-29, HCT116, HepG2, 7402 | Compound 3b showed the highest cytotoxic activity. | nih.gov |

| Diaminopyrimidine Analogs | HeLa, Siha, MDA-MB-231, MCF-7, A2780 | Compound 18a showed stronger antiproliferative activity than the control (cisplatin). Compound 22a was selective against HeLa cells. | researchgate.net |

Enzymatic Oxidation Studies Involving 3-Amino-1,2-propanediol Phosphoramide (B1221513)

Biochemical research has demonstrated the transformation of 3-amino-1,2-propanediol derivatives through enzymatic reactions. Specifically, the enzymatic oxidation of 3-amino-1,2-propanediol phosphoramide has been shown to be a viable route to synthesize the corresponding phosphoramide analog of dihydroxyacetone phosphate. researchgate.net This conversion is accomplished using the enzyme glycerol-3-phosphate oxidase. researchgate.net

Advanced Analytical and Computational Studies of S 3 Amino 1,2 Propanediol

Spectroscopic Characterization of (S)-3-Amino-1,2-propanediol and its Derivatives

Spectroscopic methods are indispensable for elucidating the structure, bonding, and stereochemistry of this compound and its derivatives. Techniques ranging from Nuclear Magnetic Resonance (NMR) to Circular Dichroism (CD) spectroscopy each offer unique information about the molecular framework and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁵¹V NMR)

NMR spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment of nuclei within a molecule.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of 3-amino-1,2-propanediol (B146019) provide fundamental structural information. In a study of newly synthesized derivatives of 3-amino-1,2-propanediol, complete assignments of the signals in their ¹H and ¹³C NMR spectra were achieved, confirming the molecular structures. guidechem.com For the parent compound, spectral data is available in public databases. mdpi.com For instance, the structure of 3-amino-1,2-propanediol has been characterized by both ¹H and ¹³C NMR. sigmaaldrich.com

In a recent study on oxidovanadium(V) Schiff base complexes derived from this compound, ¹H NMR spectra were recorded in DMSO-d₆. The successful condensation of the salicylaldehyde (B1680747) derivatives with the chiral amino alcohol was confirmed by the presence of the characteristic azomethine proton signal. mdpi.com

⁵¹V NMR Spectroscopy: Vanadium-51 NMR is particularly useful for characterizing vanadium-containing compounds. In the study of oxidovanadium(V) Schiff base complexes with ligands derived from this compound, ⁵¹V NMR experiments revealed single signals in the range of -529.8 to -532.9 ppm. This indicates the presence of the oxidovanadium(V) complexes in monomeric forms in solution. mdpi.com The chemical shifts in ⁵¹V NMR are highly sensitive to the coordination environment of the vanadium nucleus. huji.ac.il

Below is a table summarizing representative NMR data for a derivative of this compound.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 8.70 | Azomethine proton |

| ¹H | 7.71 - 6.71 | Aromatic protons |

| ¹H | 5.19 | Methine proton |

| ¹H | 5.44 - 3.75 | Methylene protons |

| ⁵¹V | -531.7 | Oxidovanadium(V) center |

Table 1: Representative ¹H and ⁵¹V NMR data for an oxidovanadium(V) Schiff base complex of this compound in DMSO-d₆. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of 3-amino-1,2-propanediol shows characteristic absorption bands corresponding to O-H, N-H, and C-O stretching vibrations. researchgate.net

For the oxidovanadium(V) Schiff base complexes derived from this compound, IR spectra, recorded as KBr pellets, displayed characteristic bands for the C=N (azomethine) stretch around 1641-1642 cm⁻¹, the C=C aromatic stretch near 1584-1598 cm⁻¹, C-O stretching vibrations, and a strong band for the V=O stretch in the region of 968-978 cm⁻¹. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(C=N) | 1641 - 1642 |

| ν(C=C) | 1584 - 1598 |

| ν(C-O) | 1058 - 1286 |

| ν(V=O) | 968 - 978 |

Table 2: Characteristic IR absorption bands for oxidovanadium(V) Schiff base complexes of this compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For the oxidovanadium(V) Schiff base complexes of this compound, UV-Vis spectra were recorded in DMSO. These complexes exhibited absorption maxima in the range of 340-358 nm, which are attributed to electronic transitions within the Schiff base ligand and charge-transfer transitions involving the vanadium center. mdpi.com

Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For the chiral oxidovanadium(V) Schiff base complexes derived from this compound, CD spectra were recorded in DMSO. The spectra showed distinct Cotton effects, with positive and negative bands that are characteristic of the chiral nature of the complexes. For example, one complex exhibited CD bands at 281 nm (-1.47 M⁻¹cm⁻¹), 322 nm (+1.79 M⁻¹cm⁻¹), and 367 nm (+2.67 M⁻¹cm⁻¹), confirming the presence of a chiral environment around the chromophore. mdpi.com

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The mass spectrum of 3-amino-1,2-propanediol has been documented in the NIST WebBook. nih.gov Public databases like PubChem also provide mass spectral data, including GC-MS and LC-MS results. mdpi.com

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For the synthesized oxidovanadium(V) Schiff base complexes of this compound, elemental analyses for carbon, hydrogen, and nitrogen were performed, and the found percentages were in close agreement with the calculated values, further confirming the proposed structures. mdpi.com

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a theoretical lens to understand the properties and reactivity of molecules. While specific computational studies on this compound are not extensively reported in the provided search results, the PubChem database contains computed properties for this molecule. These include descriptors such as IUPAC name, InChI, InChIKey, and SMILES, as well as computed properties like molecular weight and the number of stereocenters. nih.gov

Theoretical investigations of stereoisomers are crucial for understanding their different spatial arrangements and the resulting properties. walshmedicalmedia.com The analysis of stereoisomers can be a valuable tool for studying isomer-specific behaviors and transformations. taylorandfrancis.com While detailed theoretical analyses of this compound stereoisomers were not found, the principles of such studies would involve calculating the energies of different conformers and investigating the potential energy surface to understand their relative stabilities and interconversions.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Conceptual DFT can be used to identify the active sites for nucleophilic and electrophilic attacks through calculations of Fukui function indices, the dual descriptor, and electrophilic and nucleophilic Parr functions. These calculations provide a theoretical framework for understanding the reactivity of molecules like this compound.

Molecular Modeling and Conformational Analysis of this compound Derivatives

Detailed molecular modeling and conformational analysis studies specifically focused on derivatives of this compound are not extensively covered in the available search results. However, the principles of conformational analysis are well-established and can be applied to understand the behavior of such derivatives. Conformational analysis is a critical aspect of molecular modeling that helps in understanding the relationship between the three-dimensional structure of a molecule and its activity.

For chiral amino alcohols and their derivatives, conformational analysis can elucidate the spatial arrangement of atoms and functional groups, which in turn influences their physical, chemical, and biological properties. Techniques such as molecular mechanics and quantum chemistry calculations are typically employed to determine the preferred conformations and the energy barriers between them. These computational methods are essential for designing molecules with specific desired properties.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding in DES)

Significant research has been conducted on the intermolecular interactions of this compound, particularly its role in the formation of Deep Eutectic Solvents (DESs). A notable study demonstrated the use of this chiral glycerol (B35011) derivative as a hydrogen bond donor (HBD) in combination with choline (B1196258) chloride, which acts as a hydrogen bond acceptor (HBA), to create a novel DES.

The formation of these DESs is primarily driven by the establishment of a robust hydrogen-bond network between the components. This network significantly alters the intermolecular forces of the individual constituents, leading to a substantial depression in the melting point of the mixture. In the case of the this compound and choline chloride system, a 3:1 molar ratio of the aminoglycerol to choline chloride was found to be the optimal eutectic mixture. At this ratio, a complete coordination shell of hydroxyl groups from the this compound molecules is believed to form around the chloride anion.

The molecular interactions within choline chloride-based DESs are complex and involve a competition between a smaller number of strong hydrogen bonds and a larger number of weaker ones, which contributes to the liquid state of the mixture. The primary interactions in such systems include those between the choline and chloride ions, between the choline and the HBD, and between the HBD and the chloride anion. The chloride ion typically acts as a hydrogen bond acceptor, interacting with the acidic hydrogen atoms of the HBD.

The table below summarizes the key components and their roles in the formation of the deep eutectic solvent discussed.

| Component | Role | Molar Ratio |

| This compound | Hydrogen Bond Donor (HBD) | 3 |

| Choline Chloride | Hydrogen Bond Acceptor (HBA) | 1 |

This understanding of the intermolecular forces, particularly hydrogen bonding, is crucial for the design and application of these novel green solvents.

Emerging Research Directions and Future Perspectives

Development of Novel (S)-3-Amino-1,2-propanediol Derivatives with Enhanced Bioactivity

The inherent chirality and functional groups of this compound make it an excellent starting material for the synthesis of new bioactive compounds. chemimpex.com Researchers are actively exploring the creation of novel derivatives with enhanced biological activities for applications in pharmaceuticals and beyond.

One area of focus is the synthesis of derivatives with potential therapeutic applications. For instance, new derivatives have been synthesized and evaluated for their influence on the cardiovascular system. ptfarm.pl While some derivatives at specific doses did not significantly alter cardiovascular parameters, others showed a transient decrease in heart rate and blood pressure, indicating the potential for developing cardioactive compounds. ptfarm.pl The 3-amino-1,2-propanediol (B146019) moiety is considered essential for the biological activity of certain β-adrenoceptor antagonists. ptfarm.pl

Furthermore, this compound is a key intermediate in the synthesis of various pharmaceuticals, where it can enhance solubility and bioavailability. chemimpex.com Its derivatives are also being investigated for their potential as antimicrobial and neuroprotective agents. smolecule.com The synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics and cationic polymers for gene delivery also utilizes 3-amino-1,2-propanediol as a reactant. sfdchem.comsigmaaldrich.com

A study detailed the synthesis of three new derivatives of 3-amino-1,2-propanediol: a benzamide, a sulfonamide, and a lipophilic estrone (B1671321) derivative. ptfarm.pl The study provided full assignments of their ¹H- and ¹³C-NMR spectra and examined their effects on the cardiovascular system in rats. ptfarm.pl

Table 1: Examples of Bioactive Derivatives of this compound

| Derivative Type | Potential Bioactivity | Research Focus |

|---|---|---|

| Benzamide and Sulfonamide Derivatives | Cardiovascular effects | Investigation of N(ar)-H acidity and its impact on receptor interaction. ptfarm.pl |

| Lipophilic Estrone Derivative | Cardiovascular effects | Study of lipophilic modifications on biological activity. ptfarm.pl |

| Lipidoids | RNAi therapeutics | Development of effective gene delivery systems. sfdchem.comsigmaaldrich.com |

Exploration of this compound in New Catalytic Systems

The chiral nature of this compound makes it a valuable ligand in asymmetric catalysis, enabling the selective synthesis of specific enantiomers of chiral molecules. smolecule.com This is crucial in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological effects. ptfarm.pl

Recent research has focused on the development of new catalytic systems incorporating this compound and its derivatives. For example, oxidovanadium(V) complexes with chiral tetradentate Schiff bases, derived from the condensation of this compound with salicylaldehyde (B1680747) derivatives, have been synthesized and characterized. mdpi.com These complexes have shown catalytic activity in the epoxidation of various olefins, such as styrene (B11656) and cyclohexene (B86901), using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. mdpi.com Epoxides are important intermediates in the synthesis of a wide range of commercial products and pharmaceuticals. mdpi.com

Another innovative approach involves the use of a chiral polymer-metal complex, specifically a wool-osmium tetroxide (wool-OsO₄) complex, to catalyze the asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net This demonstrates the potential for using biopolymer-based catalysts for the enantioselective synthesis of this compound. researchgate.net

Table 2: Catalytic Applications of this compound Systems

| Catalytic System | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Oxidovanadium(V) Schiff Base Complexes | Epoxidation | Styrene, cyclohexene, monoterpenes | Catalytically active in olefin epoxidation. mdpi.com |

Advanced Applications of this compound in Supramolecular Chemistry

The ability of this compound to form hydrogen bonds through its hydroxyl and amino groups makes it a compelling building block in supramolecular chemistry. mdpi.com This field focuses on the design and synthesis of large, well-organized structures from smaller molecular components, held together by non-covalent interactions.

A significant development is the use of 3-amino-1,2-propanediol as a hydrogen bond donor (HBD) in the formation of a new chiral deep eutectic solvent (DES). mdpi.com When mixed with choline (B1196258) chloride as the hydrogen bond acceptor (HBA), it forms a DES that can be used as a green alternative to volatile organic compounds (VOCs) in chemical reactions. mdpi.com This novel DES has been successfully employed as a reaction medium for organolithium additions to carbonyl compounds. mdpi.com The chirality and basic primary amino group of the aminoglycerol component introduce intriguing features that are being explored for further applications. mdpi.com

The self-assembly properties of derivatives of this compound are also being investigated for the creation of functional nanomaterials. For instance, its use in the synthesis of lipid-like molecules suggests potential applications in the formation of vesicles or micelles for drug delivery. sfdchem.comsigmaaldrich.com

Green Chemistry Innovations for Sustainable Production and Application of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research into the sustainable production of this compound is an active area.

Traditional synthesis methods often involve reactants like epichlorohydrin (B41342) and ammonia (B1221849). google.comborregaard.com Innovations in this area focus on improving reaction selectivity, reducing side reactions, and increasing efficiency. One patented method describes a process using a two-component catalyst system for both the hydrolysis and ammoniation steps, along with segmented temperature increases to improve the reaction rate and shorten the reaction time, thereby reducing energy consumption. google.com This method also allows for the recycling of the catalyst, which saves costs. google.com

Another approach to green synthesis involves the use of biocatalysis. The lipase-catalyzed production of pseudo-ceramides using 3-amino-1,2-propanediol is an example of an enzymatic process that can be performed under milder conditions than traditional chemical synthesis. ocl-journal.org A continuous packed-bed bioreactor system has been developed for this purpose, demonstrating the potential for scalable and sustainable production of its derivatives. ocl-journal.org

The use of 3-amino-1,2-propanediol in the formulation of deep eutectic solvents also represents a green application, providing a more environmentally friendly alternative to traditional organic solvents. mdpi.com

Table 3: Green Chemistry Approaches for this compound

| Innovation | Description | Advantages |

|---|---|---|

| Catalytic Process Improvement | Use of two-component catalysts and segmented temperature profiles in synthesis. google.com | Increased reaction selectivity, reduced side effects, shorter reaction time, energy savings, and catalyst recycling. google.com |

| Biocatalysis | Lipase-catalyzed synthesis of derivatives in a continuous packed-bed bioreactor. ocl-journal.org | Milder reaction conditions, high yields, and potential for scalable, sustainable production. ocl-journal.org |

Integration of this compound in Multifunctional Materials Research

The unique combination of functional groups in this compound makes it a valuable component in the design of multifunctional materials. These are materials engineered to have multiple properties or to perform more than one function.

In polymer chemistry, 3-amino-1,2-propanediol is used in the production of biodegradable polymers, contributing to the development of sustainable materials. chemimpex.com Its difunctionality is also valuable in the formulation of coatings, where it can improve the solubility of other components, enhance solution stability, and act as a dispersant for pigments. seemafinechem.com

The compound is also used in the synthesis of redox-responsive copolymers for drug delivery applications. For example, it has been used as a linker in the synthesis of a copolymer designed to reverse multidrug resistance in tumors. researchgate.net This material incorporates Pluronic F127 and d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate, linked by a disulfide bond that can be cleaved in the reducing environment of a tumor, leading to the release of an encapsulated drug. researchgate.net

Furthermore, 3-amino-1,2-propanediol and its derivatives are being explored as additives in rubber compounds as a potential replacement for toxic oil-based chemicals. polimi.it In this application, they can act as accelerators in sulfur-based cross-linking, leading to composites with low energy dissipation. polimi.it

Table 4: Applications in Multifunctional Materials

| Material Type | Role of this compound | Functionality |

|---|---|---|

| Biodegradable Polymers | Monomeric unit | Contributes to sustainability. chemimpex.com |

| Coatings | Additive | Improves solubility, stability, and pigment dispersion. seemafinechem.com |

| Redox-Responsive Copolymers | Linker | Enables targeted drug release in response to a specific biological environment. researchgate.net |

Q & A

Q. What are the common synthetic routes for (S)-3-Amino-1,2-propanediol, and how do their yields compare under optimized conditions?

- Methodological Answer : Two primary methods are reported:

- Catalytic Amination : Using 3-chloro-1,2-propanediol as a precursor with a complex catalyst (e.g., NH₃ and optimized pH conditions), achieving yields up to 90% after purification steps like vacuum distillation and depigmentation .

- Enzymatic Synthesis : A two-step process involving immobilized Candida antarctica lipase B (Novozym® 435) for N- and O-acylation, yielding pseudo-ceramides with ~54% efficiency in semi-pilot scale reactions .

- Comparison : Catalytic methods offer higher yields but require harsh reagents, while enzymatic routes provide selectivity under mild conditions but with lower throughput.

Q. What spectroscopic and chromatographic methods are used to characterize this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : NMR (¹H, ¹³C) and IR spectroscopy identify functional groups (e.g., amide C=O at 1631 cm⁻¹) and stereochemistry .

- Purity Analysis : GC assays quantify impurities (e.g., ≤0.25% 2-Amino-1,3-propanediol) . Refractive index (nD²⁰: 1.490–1.494) and water content (Karl Fischer titration) are critical for quality control .

- Mass Spectrometry : LR-ESI+ confirms molecular ions (e.g., m/z 274.2 for N-lauryl derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organolithium reactions or chiral solvent systems?

- Methodological Answer : The (S)-enantiomer’s configuration enables chiral induction in deep eutectic solvents (DES). For example, this compound-based DES enhances enantioselectivity in organolithium reactions by stabilizing transition states through hydrogen bonding. Experimental protocols recommend:

Q. What strategies are effective in resolving contradictions in reported toxicity data for this compound across different studies?

- Methodological Answer : Discrepancies arise from varying test conditions (e.g., purity, solvents). To harmonize

- Standardized Assays : Follow OECD guidelines for acute oral toxicity (Category 4, LD₅₀ > 2000 mg/kg) and eye irritation (Category 1, severe damage) .

- Control Purity : Use ≥99.5% GC-grade material to exclude confounding effects from impurities like glycerol .

- Cross-Validate : Compare results against ATSDR, EFSA, and EPA ChemView databases to identify study-specific biases .

Q. How is this compound utilized in the enzymatic synthesis of pseudo-ceramides, and what parameters control selectivity?

- Methodological Answer : In a packed-bed bioreactor system:

- Step 1 (N-Acylation) : React with fatty acids (e.g., stearic acid) at 60°C, 0.5 mL/min flow rate, and 1:3 substrate ratio to achieve >90% N-acylation .

- Step 2 (O-Acylation) : Optimize molar ratios (1:5 for O-acyl donors) and solvent systems (tert-amyl alcohol/hexane) to suppress side reactions.

- Critical Parameters : Enzyme activity retention (>80% after 10 cycles) and temperature stability (<70°C) .

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 25–80°C, pH 1–13) with HPLC monitoring. The compound is stable in neutral buffers but degrades in strong acids/bases via hydrolysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., partial decomposition >275.5°C) .

- Light Sensitivity : Store in amber vials under inert gas to prevent photooxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.